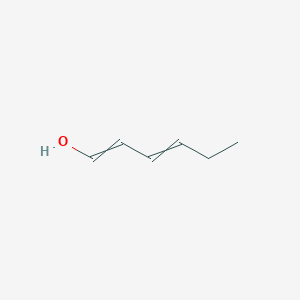

1,3-Hexadien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

11131-15-0 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

(1E,3E)-hexa-1,3-dien-1-ol |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-7H,2H2,1H3/b4-3+,6-5+ |

InChI Key |

ZVSONHCDFQDFNN-VNKDHWASSA-N |

SMILES |

CCC=CC=CO |

Isomeric SMILES |

CC/C=C/C=C/O |

Canonical SMILES |

CCC=CC=CO |

Other CAS No. |

11131-15-0 |

Synonyms |

hexadienol |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Hexadien 1 Ol

Chemo- and Regioselective Preparations

The selective synthesis of 1,3-hexadien-1-ol requires careful control of reaction conditions to favor the formation of the desired isomer and prevent unwanted side reactions.

Synthesis Pathways from Aldehyde Precursors (e.g., Trans-2-hexenal)

A common and direct precursor for the synthesis of this compound is trans-2-hexenal (B146799). One documented method involves the conversion of trans-2-hexenal to its acetate (B1210297) derivative, this compound-acetate. prepchem.com In this process, trans-2-hexenal is treated with acetic anhydride (B1165640) in the presence of 4-dimethylaminopyridine (B28879) and triethylamine. prepchem.com The resulting mixture of four isomers is then subjected to hydrolysis to yield this compound. This pathway highlights the use of a readily available starting material to access the target dienol, although it may produce a mixture of isomers requiring further purification.

Another approach involves the reduction of trans-2-hexenal. The selective 1,2-reduction of the aldehyde functional group in the presence of the conjugated double bonds is crucial. While specific conditions for the direct, high-yield reduction of trans-2-hexenal to this compound are not extensively detailed in the provided results, the transformation of an aldehyde to an alcohol is a fundamental reaction in organic synthesis, often achieved using reducing agents like sodium borohydride. However, controlling the regioselectivity to avoid reduction of the carbon-carbon double bonds is a key challenge.

| Precursor | Reagents | Product | Yield | Notes |

| trans-2-Hexenal | 1. Acetic anhydride, 4-dimethylaminopyridine, triethylamine; 2. Hydrolysis | This compound-acetate (intermediate) | Not specified for final alcohol | The initial product is a mixture of four isomers of the acetate. prepchem.com |

| n-Butyraldehyde and Vinyl ethyl ether | 1. Acidic ionic liquid; 2. Dilute sulfuric acid | trans-2-Hexenal | 65% (for hexenal) | This two-step process first forms an intermediate via a Prins cyclization. google.com |

Elimination Reactions for Dienol Formation (Conceptual Application)

Elimination reactions provide a conceptual pathway to this compound from appropriately substituted precursors. libretexts.orgcrunchchemistry.co.ukiitk.ac.in For instance, a diol with hydroxyl groups at positions 1 and 2 (1,2-hexanediol) or 1 and 4 could theoretically undergo a double dehydration to form the conjugated diene system. The challenge lies in controlling the regioselectivity of the elimination to form the 1,3-diene system specifically and to avoid the formation of other isomers or byproducts. libretexts.org The choice of base and reaction conditions is critical in directing the outcome of elimination reactions. libretexts.orgcrunchchemistry.co.uk Strong, non-nucleophilic bases are often employed to favor elimination over substitution. libretexts.org According to Zaitsev's rule, elimination reactions tend to produce the most stable, more substituted alkene. libretexts.org However, the formation of a conjugated system provides additional stability, which can influence the product distribution.

Catalytic Dehydration of Polyhydroxy Precursors (Conceptual Application)

The catalytic dehydration of polyhydroxy precursors, such as hexanediols, represents another conceptual approach to this compound. nih.govkuleuven.bersc.orgnih.govrsc.org This method is particularly relevant in the context of converting biomass-derived feedstocks into valuable chemicals. nih.govrsc.org Catalysts based on metals like rhenium, molybdenum, and vanadium have been investigated for the deoxydehydration (DODH) of vicinal diols to alkenes. nih.govrsc.orgnih.gov Applying this concept to a precursor like 1,2,4-hexanetriol (B12655834) could potentially lead to the formation of this compound through selective dehydration.

The reaction mechanism typically involves the coordination of the diol to the metal center, followed by a series of steps leading to the elimination of water molecules. rsc.org The choice of catalyst and reaction conditions, including temperature and the presence of a reducing agent, significantly impacts the product distribution and selectivity. nih.govrsc.org For instance, tetraalkylphosphonium halides have been shown to be active catalytic solvents for the dehydration of diols to selectively form conjugated dienes. kuleuven.be

Stereoselective Synthesis Strategies

Controlling the stereochemistry of the double bonds in this compound is crucial for its application in the synthesis of specific stereoisomers of more complex molecules.

Wittig Olefination Approaches for Stereocontrolled Conjugated Diene Systems

The Wittig reaction is a powerful and versatile method for the stereoselective synthesis of alkenes, including conjugated dienes. bu.eduprutor.airesearchgate.net To synthesize a 1,3-diene system with stereocontrol, one can react an α,β-unsaturated aldehyde with a phosphorus ylide. researchgate.net For the synthesis of this compound, a suitable strategy would involve the reaction of a protected form of 2-hydroxyacetaldehyde with a phosphonium (B103445) ylide derived from 1-bromo-1-butene. The stereochemistry of the newly formed double bond can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. researchgate.net Non-stabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides favor E-alkenes.

A general approach for the stereoselective synthesis of 1,2,4-trisubstituted 1,3-dienes has been developed using a salt-free Wittig olefination between phosphines, aldehydes, and allylic carbonates. acs.orgorganic-chemistry.org This method demonstrates high synthetic efficiency and high stereoselectivity, favoring the formation of (E,E)-isomers. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Key Feature |

| α,β-Unsaturated aldehyde | Non-stabilized saturated ylide | Base | Conjugated diene | Better for controlling stereochemistry of the new double bond. researchgate.net |

| Phosphines, Aldehydes | Allylic carbonates | - | 1,2,4-Trisubstituted 1,3-dienes | High stereoselectivity, salt-free conditions. acs.orgorganic-chemistry.org |

Enantioselective Routes to Functionalized Hexadienols

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. wikipedia.org In the context of this compound, the chiral center is at the carbon atom bearing the hydroxyl group. Achieving enantioselectivity often involves the use of chiral catalysts or auxiliaries. wikipedia.org

One conceptual approach could involve the enantioselective reduction of a corresponding ketone, 1,3-hexadien-3-one. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Another strategy is the kinetic resolution of a racemic mixture of this compound, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer in excess.

Furthermore, enantioselective synthesis can be achieved through the functionalization of prochiral precursors. For instance, the catalytic asymmetric addition of a nucleophile to an aldehyde can establish a chiral center. nih.gov Research into the enantioselective synthesis of functionalized dienes has shown that rhodium catalysts modified with chiral ligands can be effective in reductive coupling reactions to produce dienylated α-hydroxy esters with high regio- and enantiocontrol. organic-chemistry.org While not directly producing this compound, these methods demonstrate the potential for creating chiral centers within a dienol framework.

The hetero-Diels-Alder reaction offers another avenue for stereoselective synthesis. The reaction of a diene with a dienophile can create multiple stereocenters with high control. chegg.comchegg.combeilstein-journals.orgbeilstein-journals.org For example, the reaction of 2,4-hexadien-1-ol with a nitroso dienophile has been studied, demonstrating the potential for creating complex, functionalized cyclic products with defined stereochemistry. beilstein-journals.orgbeilstein-journals.org

Reactivity and Reaction Mechanisms of 1,3 Hexadien 1 Ol

Pericyclic Transformations: Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. chegg.comnku.edu 1,3-Hexadien-1-ol, with its conjugated diene system, readily participates in these reactions. chegg.com

As a diene, this compound reacts with various dienophiles to yield cyclohexene (B86901) derivatives. The reactivity of the diene is influenced by its substituents; electron-donating groups, such as the one present in 2,4-hexadien-1-ol, enhance its reactivity compared to unsubstituted dienes like 1,3-cyclohexadiene. beilstein-journals.orgbeilstein-journals.org The reaction can be carried out under different conditions, including in the presence of a minimal amount of water or under solvent-free conditions. tandfonline.com For instance, the reaction between (2E,4E)-2,4-hexadien-1-ol and maleic anhydride (B1165640) can proceed as a solid-solid reaction. tandfonline.com Furthermore, phosphitylation of 3,5-hexadien-1-ol allows for its use in preparing oligonucleotide conjugates via Diels-Alder cycloadditions in water. oup.com

A notable example is the reaction of trans,trans-2,4-hexadien-1-ol (B92815) with maleic anhydride. chegg.comnku.edu This reaction proceeds via a concerted, six-electron process to form a cyclohexene derivative. chegg.com

The Diels-Alder reaction is known for its high degree of stereochemical and regiochemical control. chegg.comnku.edu The stereochemistry of the dienophile is retained in the final product. nku.edu In reactions involving unsymmetrical dienes and dienophiles, the regioselectivity is governed by the electronic properties and positions of the substituents on both the diene and the dienophile. beilstein-journals.orgbeilstein-journals.orgmasterorganicchemistry.com

For 1-substituted dienes, the reaction generally favors the formation of "ortho" (1,2-substituted) products. masterorganicchemistry.com The regioselectivity in hetero-Diels-Alder reactions, such as those with nitroso dienophiles, is also influenced by these factors, with the largest coefficient on the LUMO of the nitroso derivative being on the nitrogen atom, which favors the formation of the proximal regioisomer. beilstein-journals.org The configuration of the diene also has a significant impact on the selectivity of the reaction. beilstein-journals.org

The presence of a chiral auxiliary can induce enantioselectivity in Diels-Alder reactions. For instance, asymmetric reactions of pentadienoic and hexadienoic acids with a chiral chloronitroso derivative have been shown to produce adducts with good to excellent enantioselectivity. researchgate.net

The initial adducts from the Diels-Alder reaction of this compound can undergo subsequent reactions, leading to more complex molecular architectures in a tandem, or cascade, process. chegg.comnku.edu A well-documented example is the reaction of trans,trans-2,4-hexadien-1-ol with maleic anhydride. chegg.comens-lyon.fr The initially formed Diels-Alder adduct undergoes an intramolecular nucleophilic acyl substitution, where the pendant hydroxyl group attacks the anhydride ring. nku.eduens-lyon.fr This results in the formation of a lactone and a carboxylic acid moiety, yielding an isobenzofuranone derivative. ens-lyon.fr This tandem reaction is efficient and can be completed in a short time frame. ens-lyon.fr

Intramolecular Diels-Alder (IMDA) reactions are also a powerful strategy for constructing complex cyclic systems with high stereocontrol. researchgate.net Tandem Wittig-IMDA cycloadditions have been demonstrated, starting from α-bromoacetates of 3,5-hexadien-1-ols, to furnish hexahydroisochromen-1-one adducts. researchgate.net

Derivatives of this compound, such as sorbic alcohol ((E,E)-2,4-hexadien-1-ol) and its acylated analogs, participate in Acyl Nitroso Diels-Alder (ANDA) reactions. researchgate.netrsc.org These hetero-Diels-Alder reactions involve an acylnitroso dienophile and a conjugated diene, leading to the formation of a 3,6-dihydro-2H-1,2-oxazine ring. researchgate.net This scaffold is a valuable intermediate for the synthesis of various biologically active molecules. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The reactivity and selectivity of the ANDA reaction are influenced by the substituents on the diene. researchgate.net For instance, the presence of an ester group on sorbic alcohol derivatives can increase the regioselectivity of the reaction. researchgate.net The reaction conditions can be optimized, and the resulting adducts can be used in further synthetic transformations, such as the synthesis of amino acids. rsc.org

Tandem Reaction Sequences and Intramolecular Rearrangements of Diels-Alder Adducts

Electrophilic Additions to the Conjugated Diene System

The conjugated double bonds in this compound are susceptible to electrophilic addition reactions. The addition of an electrophile, such as H⁺ from HBr, to a conjugated diene like 2-ethyl-1,3-hexadiene proceeds through the formation of a carbocation intermediate. chegg.com The initial protonation occurs at a position that leads to the most stable carbocation. The subsequent addition of the nucleophile can occur at either the 2- or 4-position relative to the initial point of electrophilic attack, leading to 1,2- and 1,4-addition products, respectively. chegg.com The distribution of these products is often dependent on the reaction conditions, with 1,4-addition being dominant in many hydrofunctionalization reactions due to the formation of a more stable conjugated system.

Metal-Catalyzed Transformations and Selectivity Considerations

Metal catalysts can significantly influence the reactivity and selectivity of reactions involving this compound and its derivatives.

Table 1: Overview of Metal-Catalyzed Reactions with Hexadienol Derivatives

| Catalyst System | Substrate | Reaction Type | Product(s) | Selectivity |

|---|---|---|---|---|

| Supramolecular host-supported Rhodium catalyst | trans,trans-2,4-hexadien-1-ol | Hydrogenation | cis-3-hexen-1-ol | Selective 1,4-hydride addition |

| Pd(0) complexes | (E)-1,3-hexadiene | Intermolecular diamination | Vinyl imidazolidinones | High enantioselectivities (up to 95% ee) at the internal double bond |

| CuCl/P(OPh)₃ | Dienes | Intermolecular diamination | Vinyl imidazolidinones | High regioselectivity at the terminal double bond |

In one example, a supramolecular host-supported rhodium catalyst was used for the selective hydrogenation of trans,trans-2,4-hexadien-1-ol. nih.gov This system promoted a 1,4-hydride addition, leading to the formation of cis-3-hexen-1-ol, a product that is challenging to obtain with the free catalyst. nih.gov

Palladium-catalyzed reactions are also prominent. For instance, Pd(0)-catalyzed asymmetric intermolecular diamination of (E)-1,3-hexadiene has been shown to produce vinyl imidazolidinones with high enantioselectivities. unipr.it In contrast, copper-catalyzed diaminations tend to occur at the terminal double bond with high regioselectivity. unipr.it

Furthermore, the telomerization of 1,3-dienes, a metal-catalyzed dimerization with the concurrent addition of a nucleophile, is a highly atom-efficient reaction. researchgate.net This process, typically catalyzed by palladium complexes, allows for the synthesis of a variety of unsaturated molecules. researchgate.net

Sigmatropic Rearrangements and Their Mechanistic Implications in Hexadienols

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma (σ) bond migrates across a π-electron system in an uncatalyzed, intramolecular process. acs.org Hexadienols, containing both a hydroxyl group and a conjugated diene system, are versatile substrates for several types of sigmatropic rearrangements, most notably organic-chemistry.orgorganic-chemistry.org and wikipedia.orgchemrestech.com shifts. These reactions are powerful tools in organic synthesis due to their high stereoselectivity, which can often be predicted by considering the geometry of the cyclic transition state. jove.comresearchgate.net

organic-chemistry.orgorganic-chemistry.org Sigmatropic Rearrangements

The most prominent organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangements involving hexadienol-like structures are the Claisen and Cope rearrangements. nih.gov These reactions proceed through a concerted mechanism involving a six-membered, cyclic transition state. jove.com

Claisen Rearrangement: The Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. researchgate.net For a substrate like this compound, it must first be converted to an allyl vinyl ether. The subsequent rearrangement is highly stereoselective, typically proceeding through a highly ordered, chair-like transition state to minimize steric interactions. wiley.com The formation of a stable carbonyl group in the product makes the reaction essentially irreversible. masterorganicchemistry.com While often thermally induced, metal-catalyzed variants of the Claisen rearrangement have been developed to proceed under milder conditions. nih.gov

Oxy-Cope and Anionic Oxy-Cope Rearrangement: The Oxy-Cope rearrangement is a variant of the Cope rearrangement, which is the organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement of a 1,5-diene. wikipedia.org The "oxy" variant applies to 1,5-dien-3-ols, which rearrange to form an enol that subsequently tautomerizes to a stable unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This tautomerization provides a significant thermodynamic driving force for the reaction. organic-chemistry.org

The mechanism can be either concerted or a stepwise radical pathway, though the concerted route via a chair-like transition state is generally favored and dictates the stereochemical outcome. wikipedia.org A major advancement is the anionic Oxy-Cope rearrangement, where the hydroxyl group is first deprotonated with a strong base (e.g., potassium hydride) to form an alkoxide. organic-chemistry.orglibretexts.org This modification dramatically accelerates the reaction rate, with enhancements reported to be in the range of 10¹⁰ to 10¹⁷, allowing the reaction to proceed at or below room temperature instead of requiring high heat. organic-chemistry.orgwikipedia.org The formation of the enolate product makes the anionic version irreversible. wikipedia.org

wikipedia.orgchemrestech.com Sigmatropic Rearrangements

The conjugated diene system in this compound is suitable for wikipedia.orgchemrestech.com sigmatropic rearrangements, which typically involve the shift of a hydrogen atom. libretexts.org According to the Woodward-Hoffmann rules, a thermal wikipedia.orgchemrestech.com hydrogen shift is a symmetry-allowed suprafacial process, as it involves six electrons (two π bonds and one σ bond). libretexts.orgspcmc.ac.in

Theoretical studies using Density Functional Theory (DFT) on the parent (Z)-hexa-1,3-diene system provide significant mechanistic insight. chemrestech.com These calculations confirm that the wikipedia.orgchemrestech.com-H shift is a concerted, exergonic reaction that proceeds without an intermediate. chemrestech.com The transition state is closer in structure to the reactant than the product. chemrestech.com The reaction rate is sensitive to temperature and substitution. For instance, in the unsubstituted (Z)-hexa-1,3-diene, the reaction becomes significant at around 640 K. chemrestech.com

| Parameter | Value (Gas Phase) | Notes |

|---|---|---|

| Free Enthalpy of Reaction (ΔG) | -15.301 kJ/mol | Indicates an exergonic (spontaneous) reaction. chemrestech.com |

| Activation Energy (Ea) | 155.195 kJ/mol | The energy barrier for the reaction to occur. chemrestech.com |

| Effective Temperature Range | ~640 K - 780 K | The temperature at which the reaction rate becomes significant and proceeds rapidly. chemrestech.com |

The presence of substituents on the diene framework can alter the activation energy and the temperature at which the reaction initiates. chemrestech.com For example, a methyl substituent on the terminal carbon raises the initial reaction temperature, while a chloro substituent raises it even further. chemrestech.com These findings highlight the electronic and steric influences on the transition state of the rearrangement. chemrestech.com

Derivatives of 1,3 Hexadien 1 Ol: Synthesis and Chemical Transformations

Synthesis of Ester Derivatives (e.g., Acetylated Hexadienols)

Ester derivatives of 1,3-hexadien-1-ol, particularly acetylated forms like 1-acetoxy-2,4-hexadiene (sorbyl acetate), are of significant interest. One common method for their synthesis involves the acetylation of related hexadienol isomers. For instance, 1,4-hexadien-3-ol (B1175433) can be heated in a mixture of glacial acetic acid and an alkali metal acetate (B1210297) to produce 1-acetoxy-2,4-hexadiene. google.com This process involves both acetylation and isomerization. The reaction temperature plays a crucial role in the isomeric ratio of the products. At lower temperatures (25-50°C), the undesired 5-acetoxy-1,3-hexadiene may be the major product, but increasing the temperature to around 120°C shifts the equilibrium in favor of the desired 1-acetoxy-2,4-hexadiene. google.com

Another approach is the direct acetylation of trans-2-hexenal (B146799) with acetic anhydride (B1165640) in the presence of 4-dimethylaminopyridine (B28879) and triethylamine. prepchem.com This reaction yields this compound-acetate as a mixture of four isomers, with the (E)-isomers being predominant. prepchem.com The synthesis of sorbyl acetate from 1,4-hexadien-3-ol, which can be prepared from crotonaldehyde (B89634) and vinyl magnesium chloride, is also a well-established route. google.com The acetylation of 1,4-hexadien-3-ol with acetic anhydride initially forms 1,4-hexadienyl-3-acetate. google.com This intermediate can then be isomerized to yield a mixture of 1,3-hexadienyl-5-acetate and the desired sorbyl acetate. google.com

The table below summarizes a selection of synthetic methods for acetylated hexadienol derivatives.

Table 1: Synthesis of Acetylated Hexadienol Derivatives

| Starting Material | Reagents | Product | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| trans-2-Hexenal | Acetic anhydride, 4-dimethylaminopyridine, triethylamine | This compound-acetate | Heated to 80°C for two hours | High | prepchem.com |

| 1,4-Hexadien-3-ol | Glacial acetic acid, sodium acetate | 1-Acetoxy-2,4-hexadiene | Heated to boiling (approx. 120°C) | 60-70% | google.com |

| 1,4-Hexadien-3-ol | Acetic anhydride | 1,4-Hexadienyl-3-acetate | - | - | google.com |

| 2,4-Hexadien-1-ol | Acetic anhydride, DMF | Methyl ester of trans,trans-2,4-hexadien-1-ol (B92815) | Room temperature, 3 hours | - | asianpubs.org |

Formation of Cyclized and Fused-Ring Derivatives via Cycloaddition Reactions

The conjugated diene system of this compound and its derivatives makes them suitable substrates for cycloaddition reactions, most notably the Diels-Alder reaction. chegg.com This reaction allows for the formation of cyclohexene (B86901) derivatives, which can serve as building blocks for more complex molecules. chegg.com

A classic example is the reaction of (2E,4E)-2,4-hexadien-1-ol with maleic anhydride. edubirdie.comtandfonline.comacs.org This reaction can be performed under solvent-free conditions, where the two solid reactants form a melt and react to produce a solid product. researchgate.net The reaction is highly exothermic, and its vigor can be influenced by the scale of the reaction. acs.orgresearchgate.net The initial product of this Diels-Alder reaction can undergo a subsequent intramolecular esterification to form a lactone, specifically (cis-1,3,3a,4,5,7a)-hexahydro-5-methyl-3-oxo-4-isobenzofuran carboxylic acid. chegg.com The stereochemistry of the product is typically a cis-fused bicyclic system resulting from an endo-addition. tandfonline.comresearchgate.net The use of a solvent like toluene (B28343) is also common in this reaction. edubirdie.com

Computational studies using Density Functional Theory (DFT) have been employed to analyze the reaction mechanism between 2,4-hexadien-1-ol and maleic anhydride, confirming it as a normal electron demand Diels-Alder reaction. researchgate.net These studies also show that the reaction is exothermic. researchgate.net

The reactivity of hexadienol derivatives in Diels-Alder reactions can be influenced by the presence of substituents. For example, the Diels-Alder reaction of 8,8-dimethylnaphthalene-1,4,5(8H)-trione with 2,4-hexadien-1-ol and its O-acetyl derivative has been studied in different solvents to understand the effect on regioselectivity and endo/exo selectivity. uchile.cl

The table below provides examples of cycloaddition reactions involving hexadienol derivatives.

Table 2: Cycloaddition Reactions of Hexadienol Derivatives

| Diene | Dienophile | Product | Key Conditions | Stereochemistry | Reference |

|---|---|---|---|---|---|

| (2E,4E)-2,4-Hexadien-1-ol | Maleic anhydride | (cis-1,3,3a,4,5,7a)-Hexahydro-5-methyl-3-oxo-4-isobenzofuran carboxylic acid | Solvent-free or in toluene, heating | cis (endo-addition) | edubirdie.comtandfonline.comresearchgate.net |

| (E)-4-Methylhexa-3,5-dien-1-ol | 3-Isopropyl acrylate (B77674) thioesters | Bicyclic lactone | - | Exclusive endo-adduct | researchgate.net |

| 1,5-Hexadien-3-ol (B146999) | 2,6-Dichlorobenzonitrile oxide | Isoxazoline derivative | - | Regio- and diastereoselective with Mg chelation | researchgate.net |

Structure-Reactivity Relationships in Analogue Hexadienol Derivatives

The reactivity of hexadienol derivatives and their analogues in chemical transformations is intrinsically linked to their molecular structure. In the context of cycloaddition reactions, particularly the Diels-Alder reaction, the nature and position of substituents on the diene or dienophile can significantly influence the reaction rate and selectivity.

For instance, in hetero-Diels-Alder reactions involving nitroso dienophiles, the reactivity of the dienophile towards a diene like 1-diethoxyphosphonyl-1,3-butadiene increases with the electron-withdrawing nature of the substituent on the nitroso group. beilstein-journals.orgbeilstein-journals.org Acylnitroso compounds are generally more reactive than nitrosotoluene or α-chloronitroso compounds. beilstein-journals.orgbeilstein-journals.org The phosphonate (B1237965) group on the diene also plays a role in directing the regioselectivity of the reaction due to both electronic effects and steric hindrance. beilstein-journals.orgbeilstein-journals.org

The stereochemistry of substituents on the diene can also have a profound impact on the outcome of the reaction. Studies on the hetero-Diels-Alder reaction of 3-dienyl-2-azetidinones with nitrosobenzene (B162901) have shown that altering the stereochemistry at a single center on the diene can change the regioselectivity of the cycloaddition. beilstein-journals.org

In the case of electrocyclic reactions of substituted 1-phenyl-1,3,5-hexatrienes, the electronic effects of para-substituents on the phenyl ring have been investigated to understand the sensitivity of the thermal valence isomerization. oregonstate.edu These studies provide insight into the structure-reactivity relationships governing pericyclic reactions.

The solvent can also play a crucial role in modulating reactivity and selectivity. In the Diels-Alder reaction of 8,8-dimethylnaphthalene-1,4,5(8H)-trione with 2,4-hexadien-1-ol, the solvent effect on regioselectivity and endo/exo selectivity is attributed to intermolecular hydrogen bonding between the hydroxyl group of the diene and the carbonyl groups of the quinone in the transition state. uchile.cl

Computational and Theoretical Investigations of 1,3 Hexadien 1 Ol

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

A theoretical study on the chemrestech.comnih.gov-H shift in (Z)-hexa-1,3-diene, a related compound, using DFT at the B3LYP/6-311G++(d,p) level of theory, determined the reaction to be concerted and exergonic, with a calculated free enthalpy of -15.301 kJ/mol in the gas phase. chemrestech.com This suggests that the product is thermodynamically more stable than the reactants. chemrestech.com The activation energy for this sigmatropic rearrangement was calculated to be 133.273 kJ/mol. chemrestech.com

Furthermore, DFT has been employed to investigate the protonation of hexenes over H-ZSM-5 clusters, which leads to the formation of covalent alkoxide intermediates. acs.org These studies reveal that the formation of a physisorbed π-complex between the olefin's double bond and the acidic proton is a key initial step. acs.org

Analysis of Transition State Structures and Reaction Intermediates

The analysis of transition state (TS) structures and reaction intermediates is crucial for understanding reaction kinetics and mechanisms. In the Diels-Alder reaction of 2,4-hexadien-1-ol with maleic anhydride (B1165640), two distinct transition states (TS1 and TS2) and an unstable intermediate have been identified. researchgate.net The dipole moments of these transition states (11.7 D for TS1 and 9.2 D for TS2) are significantly higher than that of the reactant maleic anhydride (4.1 D), indicating their unstable nature and the forward progression of the reaction. An intermediate with a dipole moment of 6.7 D is formed after passing through TS1.

For the chemrestech.comnih.gov-H shift in (Z)-hexa-1,3-diene, the transition state was located using the QST2 method, and its validity was confirmed by the presence of a single imaginary frequency in the vibrational analysis. chemrestech.com The structure of the transition state was found to be closer to that of the reactant than the product, and Intrinsic Reaction Coordinate (IRC) calculations confirmed that the reaction proceeds without any intermediates. chemrestech.com Similarly, DFT studies on the protonation of hexenes show a carbenium-ion-like transition state during the proton-transfer process to form the alkoxide intermediate. acs.org

Quantum Chemical Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a powerful tool for analyzing the electronic aspects of reactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (HOMO-LUMO gap) provide insights into the reactivity of molecules. sciepub.com

In the context of the Diels-Alder reaction involving 2,4-hexadien-1-ol and maleic anhydride, FMO analysis helps determine whether the reaction proceeds via a normal or inverse electron demand pathway. researchgate.net Calculations showed that the energy gap between the HOMO of the dienophile (maleic anhydride) and the LUMO of the diene (2,4-hexadien-1-ol) was -0.0289 eV, while the gap between the LUMO of the dienophile and the HOMO of the diene was 0.28 eV. researchgate.net The smaller gap in the latter case indicates that the reaction follows a normal electron demand mechanism. researchgate.net

The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For the reaction of 2,4-hexadien-1-ol, the HOMO-LUMO gap was found to decrease in the presence of a solvent, suggesting enhanced reactivity. researchgate.net

Solvent Effects on Reaction Thermodynamics and Kinetics

Solvents can significantly influence the thermodynamics and kinetics of a reaction. For the chemrestech.comnih.gov-H shift in (Z)-hexa-1,3-diene, theoretical calculations were performed in the gas phase, water, and cyclohexane (B81311). chemrestech.comchemrestech.com The reaction was found to be most favorable in water, followed by cyclohexane and then the gas phase, as indicated by the calculated rate constants. chemrestech.comchemrestech.com Despite the difference in reaction rates, the reaction pathway itself was not altered by the presence of a solvent. chemrestech.com

In the Diels-Alder reaction of 2,4-hexadien-1-ol, the use of a polarizable continuum model (PCM) showed a decrease in the HOMO-LUMO energy gap from 0.24 eV to 0.22 eV in the presence of a solvent, which can lead to a faster reaction. researchgate.net It has been noted that strong hydrogen bond-donating solvents like trifluoroethanol can accelerate Diels-Alder reactions, sometimes at rates comparable to those in water. researchgate.net In polar solvents, a minor decrease in the Gibbs free energy of activation is generally observed. researchgate.net For example, the free activation energy in water was calculated to be 4.1 kJ/mol lower than in ethanol. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 1,3-hexadien-1-ol from complex mixtures and assessing its purity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the volatile profile of samples containing this compound. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured by a mass spectrometer. scholarsresearchlibrary.com

The volatile components of a sample are separated by injecting the extracts into a gas chromatograph with a capillary column. The temperature of the column is gradually increased to facilitate the separation of compounds with different boiling points. For instance, a typical temperature program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 260°C. The separated compounds are then identified by the mass spectrometer, which provides a unique fragmentation pattern for each compound, acting as a molecular fingerprint. scholarsresearchlibrary.comaaem.pl

The technique is sensitive enough to identify trace amounts of volatile compounds in various matrices, including food and beverages, and environmental samples. mdpi.comnih.gov For example, GC-MS has been used to identify 1,5-hexadien-3-ol (B146999) as a volatile compound in olive oils. sci-hub.se

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

|---|---|

| Column Type | Capillary (e.g., DB-1, DB-5MS) tandfonline.com |

| Column Dimensions | 30 m x 0.25 mm (i.d.), 0.25 µm film thickness scholarsresearchlibrary.com |

| Carrier Gas | Helium scholarsresearchlibrary.comtandfonline.com |

| Ionization Voltage | 70 eV scholarsresearchlibrary.com |

| Injector Temperature | 250-310°C tandfonline.com |

| Temperature Program | e.g., 40°C (3 min), ramp 3°C/min to 100°C, then 7°C/min to 260°C (5 min) |

| Mass Scan Range | e.g., m/z 40-1000 scholarsresearchlibrary.com |

Chromatographic techniques, particularly thin-layer chromatography (TLC) and column chromatography, are vital for monitoring the progress of chemical reactions that produce this compound and for isolating the final product. google.comslideshare.net TLC provides a quick and simple way to check for the presence of starting materials and the formation of products. ens-lyon.fr For example, in the synthesis of a derivative of this compound, the reaction can be monitored by TLC using a hexane:ethyl acetate (B1210297) eluent to confirm the disappearance of the starting material. google.comens-lyon.fr

Once the reaction is complete, column chromatography is often employed to purify the desired product from byproducts and unreacted starting materials. ajol.info In a Diels-Alder reaction involving (2E,4E)-2,4-hexadien-1-ol, the product was purified by chromatography on silica (B1680970) gel using a hexanes:ethyl acetate solvent system. rsc.org Similarly, preparative-scale biotransformations to produce aldehydes from alcohols like cinnamyl alcohol are monitored by TLC and purified by flash chromatography. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for determining the precise chemical structure of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. nih.govcontaminantdb.ca

Two-dimensional (2D) NMR experiments provide even more detailed structural information by showing correlations between different nuclei. epfl.ch

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, identifying adjacent protons in a molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) shows direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) displays correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton. epfl.chsdsu.edu

These 2D NMR techniques are invaluable for differentiating between isomers and assigning the stereochemistry of complex molecules. d-nb.inforesearchgate.net For example, detailed 2D NMR analysis, including COSY, HMBC, and HSQC, was used to confirm the structure of complex natural products. d-nb.info The stereochemistry of compounds can often be assigned based on ¹H NMR coupling constants, which are determined through decoupling experiments. acs.org

Table 2: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H1 | 4.71 (d, J = 6.8 Hz, 2H) | 66.9 | C2, C3 |

| H2 | 5.86–5.21 (m, 2H) | 121.7 | C1, C4 |

| H3 | 6.10–5.98 (m, 1H) | 132.0 | C1, C5 |

| H4 | 6.34-6.21 (m, 1H) | 130.0 | C2, C6 |

| H5 | 5.86–5.21 (m, 2H) | 129.9 | C3, C6 |

| H6 | 1.75 (d, J = 6.6 Hz, 3H) | 18.1 | C4, C5 |

Data is for (2E,4E)-2,4-hexadien-1-yl hydrogen maleate, a derivative of this compound. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, the IR spectrum would be expected to show characteristic absorptions for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C). The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. libretexts.org The C=C stretching vibrations for a conjugated diene system would be observed in the 1600-1680 cm⁻¹ region. libretexts.org The C-H stretching vibrations for the sp² hybridized carbons of the double bonds would appear just above 3000 cm⁻¹. chegg.com

In the synthesis of derivatives of this compound, IR spectroscopy can confirm the success of a reaction. For example, in a Diels-Alder reaction where the hydroxyl group of (2E,4E)-2,4-hexadien-1-ol reacts with maleic anhydride (B1165640), the disappearance of the broad O-H absorption and the appearance of new carbonyl (C=O) absorptions from the resulting lactone and carboxylic acid confirm the transformation. ens-lyon.fr

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Alkene | C=C stretch (conjugated) | 1600-1680 |

| Alkene | =C-H stretch | >3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, e.g., COSY, HMBC, HSQC) for Isomer Differentiation and Stereochemical Assignment

Crystallographic Analysis for Solid-State Structural Confirmation of Derivatives

While this compound itself is a liquid at room temperature, its derivatives can often be crystallized. nih.gov X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of all the atoms in the molecule, confirming its connectivity and stereochemistry. acs.org

For example, the structures of various organic compounds, including derivatives of other diols and complex molecules, have been determined by X-ray crystallographic analysis. acs.orgacs.org This technique has also been used to study the solid-state structures of bisallenes. beilstein-journals.org In cases where the stereochemistry of a derivative of an allylic alcohol was , X-ray crystallography of a suitable crystalline derivative, such as a camphanate ester, provided unambiguous confirmation of the configuration. cdnsciencepub.com

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Enhanced Chemo- and Stereoselectivity

A primary focus of future research is the creation of sophisticated catalytic systems capable of exercising precise control over the chemical and three-dimensional arrangement of atoms during the synthesis of dienols. Achieving high levels of chemo- and stereoselectivity is crucial for accessing specific isomers of 1,3-Hexadien-1-ol and its derivatives, which are valuable in the synthesis of complex target molecules.

Recent breakthroughs include the development of dual-catalyst systems, such as the combination of nickel and a Brønsted acid, which facilitates the redox-neutral coupling of simple 1,3-dienes with aldehydes. chinesechemsoc.orgchinesechemsoc.org This method provides a highly atom-economical and by-product-free route to a variety of dienols with excellent yields and high selectivity for the E/E isomer. chinesechemsoc.orgchinesechemsoc.org Another promising approach involves a catalyst formed in situ from a bis(sulfonamide) diol ligand and titanium tetraisopropoxide, which enables the asymmetric addition of dienyl groups to ketones, yielding dienols with enantioselectivities as high as 94%. nih.gov

Ruthenium-based catalysts have also demonstrated utility in the regioselective synthesis of dienol diesters from terminal diynes and carboxylic acids, where the choice of the specific ruthenium complex can direct the formation of different regioisomers. rsc.org Furthermore, cobalt complexes featuring bulky diphenylphosphine (B32561) ligands have been shown to influence the stereoselectivity in the polymerization of 1,3-dienes, suggesting that tuning the steric properties of the catalyst ligand is a powerful strategy for controlling the geometry of the resulting polymer. semanticscholar.org

Future work will likely focus on designing catalysts that offer even greater control, are more robust, and can operate under milder conditions. The development of catalysts for challenging transformations, such as the selective functionalization of specific positions on the diene backbone, remains a significant goal.

Table 1: Examples of Modern Catalytic Systems for Dienol Synthesis

| Catalyst System | Reactants | Product Type | Key Advantage(s) |

|---|---|---|---|

| Nickel / Brønsted Acid (2-isopropoxyphenol) | 1,3-Dienes, Aldehydes | Dienols | High atom economy, by-product-free, high yield (up to 94%) and selectivity (up to 50:1 EE/EZ). chinesechemsoc.orgchinesechemsoc.org |

| Bis(sulfonamide) diol / Ti(OiPr)₄ | Ketones, Dienylzinc reagents | Enantioenriched Dienols | High enantioselectivity (up to 94%). nih.gov |

| Ruthenium Complexes (e.g., RuCl₂(PR₃)(arene)) | Terminal Diynes, Carboxylic Acids | Dienol Diesters | Regioselective synthesis. rsc.org |

Exploration of Sustainable and Bio-Inspired Synthetic Routes for Dienols

In line with the principles of green chemistry, a significant research effort is being directed towards developing sustainable methods for synthesizing dienols. This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. A key area of exploration is biocatalysis, which uses enzymes or whole organisms to perform chemical transformations with high selectivity and under mild conditions.

The atom-economical nickel/Brønsted acid system is a prime example of a more sustainable chemical approach as it avoids the use of stoichiometric metallic reagents and reductants. chinesechemsoc.org Bio-inspired catalysis is exemplified by the use of enzymes like the Diels–Alderase PyrI4, which catalyzes an intramolecular Diels-Alder reaction through an induced-fit mechanism, providing a biological solution for a powerful synthetic reaction. nih.gov

Researchers are also investigating the use of cytochrome P450 monooxygenases for the selective hydroxylation of C-H bonds, a strategy that could be adapted for the synthesis of diols from simple hydrocarbon precursors. rsc.org The broader trend of using biological materials and processes is evident in the development of bio-based rubbers and biolubricants, indicating a paradigm shift towards sustainability in the chemical industry. mdpi.comresearchgate.net The synthesis of key chemical intermediates, such as adipic acid, via bio-catalytic routes from glucose, further underscores the potential for replacing traditional petrochemical processes with greener alternatives. polimi.it

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is fundamental to the development of better synthetic methods. The integration of advanced experimental techniques with high-level computational modeling provides a powerful toolkit for dissecting the complex pathways of chemical transformations involving dienols.

Experimental methods such as kinetic studies, crossover experiments, and in situ spectroscopic analysis (e.g., NMR) provide crucial data on reaction intermediates and transition states. acs.orgacs.org For instance, NMR spectroscopy has been used to directly observe dienamine intermediates and understand the factors controlling stereoselectivity in catalytic reactions. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out reaction energy profiles, visualizing transition state geometries, and explaining the origins of selectivity. acs.orgrsc.org Studies on the Au(I)-catalyzed reaction of enynyl acetates have used DFT to elucidate a two-step rearrangement process and the role of water in catalyzing a subsequent hydrogen shift. acs.org Similarly, DFT calculations have been applied to the nih.govacs.org-sigmatropic rearrangement of (Z)-hexa-1,3-diene, confirming a concerted mechanism and quantifying the thermodynamic and kinetic parameters. chemrestech.com A recent computational analysis of the Diels-Alder reaction between 2,4-hexadien-1-ol and maleic anhydride (B1165640) used DFT to probe the reaction mechanism, thermodynamics, and frontier molecular orbital interactions. researchgate.net

By combining experimental observations with theoretical calculations, chemists can build comprehensive models of reaction mechanisms, enabling the rational design of new catalysts and reaction conditions for the synthesis of this compound and its derivatives. nih.govresearchgate.net

Table 2: Integrated Approaches for Mechanistic Studies of Dienol-Related Reactions

| Reaction | Experimental Method(s) | Computational Method | Key Mechanistic Insight |

|---|---|---|---|

| Rh-catalyzed Isomerization of Cyclohexa-2,5-dienols | Deuteration, crossover, and competition experiments | Not specified | Involves an intramolecular 1,3-hydride shift. acs.org |

| Dienamine Catalysis | NMR Spectroscopy | SCS-MP2/CBS-level theory | Revealed kinetic preference for Z-isomer formation and its faster reaction rate. acs.org |

| Au(I)-catalyzed Rearrangement of Enynyl Acetates | Not specified | Becke3LYP DFT | Elucidated a two-step rearrangement and a water-catalyzed proton-transport mechanism. acs.org |

| nih.govacs.org-H Shift in (Z)-hexa-1,3-diene | Not specified | B3LYP/6-311G++ (d, p) DFT | Confirmed a concerted pericyclic mechanism and calculated activation energies. chemrestech.com |

Integration of this compound in the Synthesis of Architecturally Complex Molecules

The true value of a synthetic building block like this compound is demonstrated by its successful incorporation into the total synthesis of complex, biologically active natural products and other architecturally challenging molecules. The dienol motif is a versatile starting point for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, a chiral cyclohexa-1,3-dienol derivative was a key intermediate in the collective total synthesis of seven complex pentacyclic 19-nor-clerodane diterpenoids. rsc.org Its use in an asymmetric inverse-electron-demand Diels–Alder reaction allowed for the efficient construction of the core decalin structure with five contiguous stereocenters. rsc.org In another application, a straightforward one-pot synthesis of 2,4-dienols from simple cycloalkenones was developed and applied to a significantly shortened total synthesis of valerenic acid. acs.orgacs.org

The dienol functional group is also a precursor to other useful intermediates, such as silyl (B83357) dienol ethers, which have been employed in nickel-catalyzed gamma-alkylation reactions to access natural products like (±) mesembrine. uic.edu The Diels-Alder reaction of 2,4-hexadien-1-ol itself with maleic anhydride provides a classic yet powerful method for rapidly building molecular complexity, generating a lactone product with four new stereocenters in a single laboratory step. acs.org The future will undoubtedly see the integration of this compound and its next-generation derivatives into the synthesis of an even wider array of complex and medicinally relevant molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-Hexadien-1-ol in laboratory settings?

- Methodological Answer : Synthesis typically involves catalytic isomerization of conjugated dienols or selective reduction of alkynols. For example, (2Z,4Z)-2,4-Hexadien-1-ol can be synthesized via palladium-catalyzed isomerization of alkynols under inert atmospheres . Precise temperature control (20–25°C) and solvent selection (e.g., THF or hexane) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

- Methodological Answer :

- IR Spectroscopy : The conjugated diene system in this compound shows distinct C=C stretching vibrations at 1640–1680 cm⁻¹, differing from isolated double bonds (1660–1680 cm⁻¹ for non-conjugated systems) .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 98 [M⁺-H₂O]) differentiate it from isomers like 2,4-Hexadien-1-ol. NIST databases provide reference spectra for cross-validation .

Q. What safety protocols are essential for handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in sealed containers under nitrogen at 2–8°C to prevent oxidation. Avoid proximity to ignition sources due to flammability risks .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous solutions to prevent contamination .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability tests show degradation rates increase with exposure to light and oxygen. Under argon, the compound remains stable for >6 months at 4°C. Accelerated aging studies (40°C, 75% humidity) reveal 10% decomposition over 30 days, monitored via HPLC .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Software like Gaussian or ACD/Labs Percepta simulates transition states, identifying preferred endo/exo pathways . Experimental validation via NMR kinetics (e.g., monitoring adduct formation with maleic anhydride) aligns with computational predictions .

Q. How can conflicting literature data on the compound’s solubility be resolved?

- Methodological Answer : Systematic solubility studies in polar (ethanol, DMSO) and non-polar solvents (hexane) at 25°C, using gravimetric or UV-Vis quantification, reconcile discrepancies. For example, PubChem reports 1.2 g/L in water, while ECHA data suggest 0.8 g/L—differences attributed to purity grades or measurement techniques (e.g., shake-flask vs. HPLC) .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) achieve >90% enantiomeric excess (ee). Monitor stereochemistry via chiral HPLC (Chiralpak AD-H column) or circular dichroism .

Q. How does the compound’s conformational flexibility impact its biological activity in fragrance applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.